molecular formula C28H48O2 B8820112 (5alpha,22S,24R)-22-hydroxyergostan-3-one CAS No. 208586-82-7

(5alpha,22S,24R)-22-hydroxyergostan-3-one

Cat. No.: B8820112
CAS No.: 208586-82-7
M. Wt: 416.7 g/mol
InChI Key: XGIZPVUTLMXXTK-VNSZYHACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,22S,24R)-22-hydroxyergostan-3-one is a brassinosteroid, a class of plant hormones that play a crucial role in plant growth and development. This compound is specifically a derivative of 6-deoxocathasterone, where the hydroxy group at position 3 has been oxidized to the corresponding ketone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

There is limited information on the industrial production methods for (5alpha,22S,24R)-22-hydroxyergostan-3-one. given its classification as a brassinosteroid, it is likely produced through chemical synthesis in specialized laboratories .

Mechanism of Action

The mechanism of action of (5alpha,22S,24R)-22-hydroxyergostan-3-one involves its interaction with specific molecular targets and pathways in plants. It binds to brassinosteroid receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation . This ultimately leads to enhanced plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and function as a brassinosteroid. Its ability to promote plant growth and development distinguishes it from other similar compounds .

Properties

CAS No.

208586-82-7

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-20,22-26,30H,7-16H2,1-6H3/t18-,19+,20+,22+,23-,24+,25+,26+,27+,28-/m1/s1

InChI Key

XGIZPVUTLMXXTK-VNSZYHACSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

physical_description

Solid

Origin of Product

United States

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